2H-Pyran-3,4-dione, 2-ethyl-
Description
2H-Pyran-3,4-dione, 2-ethyl- is a substituted pyran-dione derivative characterized by an ethyl group at the 2-position of the pyran ring and ketone functionalities at the 3- and 4-positions. The molecular formula for the methyl analog is C₆H₆O₃ (average mass: 126.111 g/mol) , suggesting the ethyl variant would have a formula of C₇H₈O₃ (average mass ~140.14 g/mol). The ethyl substituent likely enhances lipophilicity compared to the methyl analog, influencing reactivity and intermolecular interactions .
Properties
CAS No. |
651024-91-8 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-ethylpyran-3,4-dione |
InChI |
InChI=1S/C7H8O3/c1-2-6-7(9)5(8)3-4-10-6/h3-4,6H,2H2,1H3 |
InChI Key |
BDTOBOMFWCKGRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C(=O)C=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3,4-dione, 2-ethyl- can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . Another method includes the use of organocatalysis with N-heterocyclic carbenes (NHCs), which has been shown to be effective in producing 3,4-dihydropyran-2-ones .
Industrial Production Methods
Industrial production of 2H-Pyran-3,4-dione, 2-ethyl- typically involves large-scale synthesis using efficient catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as atom economy and environmentally friendly solvents, is often emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-3,4-dione, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyran derivatives.
Substitution: Substitution reactions, particularly at the 2-ethyl position, can yield a variety of functionalized pyran derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include functionalized pyran derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrially relevant compounds .
Scientific Research Applications
2H-Pyran-3,4-dione, 2-ethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyran-3,4-dione, 2-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Properties
A comparative analysis of pyran-dione derivatives reveals key differences in substituent effects:
*Inferred properties based on ethyl analog trends.
- Dipole Moments: Bis-(β-enamino-pyran-2,4-dione) derivatives exhibit higher polarity (7.21 Debye for 2a) due to electron-withdrawing enamino groups, whereas alkyl-substituted pyran-diones (e.g., 2-methyl or 2-ethyl) are less polar .
- Intermolecular Interactions : H...H contacts dominate in alkylated pyran-diones (55–65%), while O...H and H...C interactions stabilize crystal lattices in functionalized derivatives .
Spectroscopic and Thermodynamic Data
- NMR Signatures :
- 2-Ethyl hexyl esters (analogous alkylated systems): Protons adjacent to ester groups resonate at 3.9–4.0 ppm (¹H NMR), while carbonyl carbons appear near 172–173 ppm (¹³C NMR) .
- Pyran-2,4-diones : Calculated ¹H/¹³C NMR shifts align closely with experimental data (R² = 0.93–0.94), suggesting reliability for predicting 2-ethyl-3,4-dione spectra .
- Thermal Stability : Dihydro-4,4-dimethyl-2H-pyran-2,6(3H)-dione has a boiling point of 454.20 K under low pressure (3.30 kPa), indicating that alkylation may improve volatility compared to parent diones .
Key Research Findings
This contrasts with trifluoromethyl-substituted dihydropyrans, where electron-withdrawing groups facilitate ring-opening reactions .
Catalytic Oxidation : Methods for synthesizing hydroxylated pyrans (e.g., 6-hydroxy-6-(hydroxymethyl)-2H-pyran-3(6H)-one) via catalytic oxidation could be adapted for functionalizing 2-ethyl-3,4-dione .
Biological Activity
2H-Pyran-3,4-dione, 2-ethyl- (CAS No. 651024-91-8) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the pyran family, known for its potential applications in pharmaceuticals and agrochemicals. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H8O3 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 2-ethylpyran-3,4-dione |
| InChI Key | BDTOBOMFWCKGRG-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that 2H-Pyran-3,4-dione, 2-ethyl- exhibits significant antimicrobial properties. A study reported that various derivatives of pyran compounds demonstrated inhibitory effects against a range of bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .
Antiviral Properties
In vitro studies have shown that 2H-Pyran-3,4-dione, 2-ethyl- possesses antiviral activity against several viruses. The compound has been observed to inhibit viral replication by targeting specific viral enzymes essential for the viral life cycle . Further research is needed to elucidate the precise molecular targets involved.
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. For instance, certain derivatives of 2H-Pyran-3,4-dione have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators . A notable study highlighted that specific analogs exhibited cytotoxic effects against breast and prostate cancer cells with IC50 values in the low micromolar range.
The biological activity of 2H-Pyran-3,4-dione, 2-ethyl- is attributed to its ability to interact with various molecular targets within cells. It acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit topoisomerases and kinases that are critical for DNA replication and cell division .
Case Study 1: Antimicrobial Efficacy
A series of derivatives were synthesized and tested for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that modifications at the 2-ethyl position significantly enhanced antimicrobial potency compared to unsubstituted analogs .
Case Study 2: Anticancer Activity
In a study examining the cytotoxic effects on human breast cancer cells (MCF-7), derivatives of 2H-Pyran-3,4-dione were evaluated for their ability to induce apoptosis. The most active compound demonstrated an IC50 value of approximately 5 µM, suggesting strong potential for further development as an anticancer agent .
Research Findings Summary
Recent research highlights the following key findings regarding the biological activity of 2H-Pyran-3,4-dione, 2-ethyl-:
- Antimicrobial : Effective against both bacterial and fungal strains.
- Antiviral : Inhibits viral replication through enzyme targeting.
- Anticancer : Induces apoptosis in various cancer cell lines with promising IC50 values.
Future Directions
Further studies are necessary to fully understand the pharmacodynamics and pharmacokinetics of 2H-Pyran-3,4-dione, 2-ethyl-. Investigations into its structural modifications may yield compounds with enhanced efficacy and reduced toxicity profiles. Additionally, exploring its potential as a lead compound in drug development could provide new therapeutic options for infectious diseases and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
